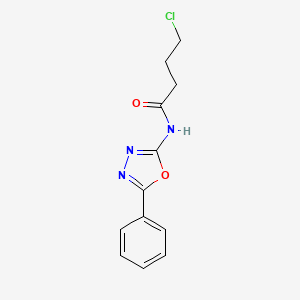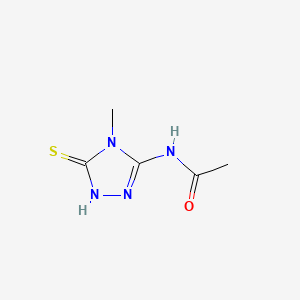![molecular formula C13H11Cl2N5 B12938848 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine CAS No. 924904-14-3](/img/structure/B12938848.png)
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic organic compounds This compound is characterized by the presence of a purine ring system substituted with a chloromethylbenzyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamidine derivatives under controlled conditions.
Introduction of the Chloromethylbenzyl Group: The chloromethylbenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the purine core with a chloromethylbenzyl halide in the presence of a base such as potassium carbonate.
Chlorination: The final step involves the chlorination of the purine derivative to introduce the chlorine atom at the desired position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring or the substituents.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through reactions with appropriate nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-7-(3-(chloromethyl)phenyl)-7H-purin-2-amine
- 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-one
- 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-thiol
Uniqueness
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
924904-14-3 |
|---|---|
Formule moléculaire |
C13H11Cl2N5 |
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19) |
Clé InChI |
YINKEZOWPCJDOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC(=N3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



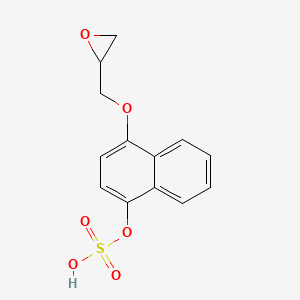

![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
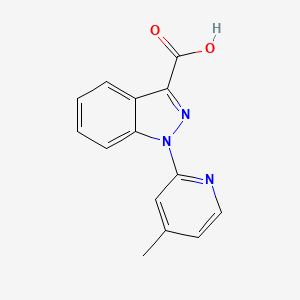
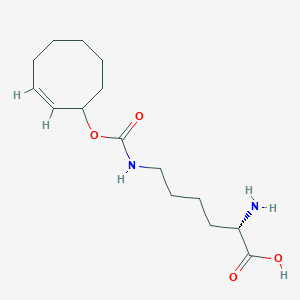

![1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B12938810.png)
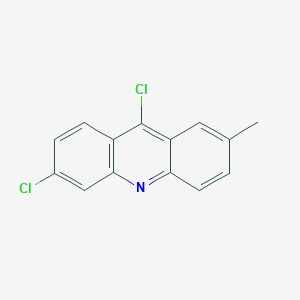
![8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12938821.png)
